molecular formula C11H15NO3 B2813313 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol CAS No. 2229168-03-8

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol

Cat. No.: B2813313
CAS No.: 2229168-03-8
M. Wt: 209.245
InChI Key: QQSGHQZNHYEURH-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 . The compound is stored at a temperature of 4°C and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is an oil-like substance stored at a temperature of 4°C . It has a molecular weight of 195.22 . For more detailed physical and chemical properties, it’s recommended to refer to specialized chemical databases or material safety data sheets.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Resolution : The synthesis and resolution of related compounds have been investigated for their potential in producing enantiomerically pure substances, which are crucial in drug development and other areas of chemical research (Drewes et al., 1992).
  • Characterization of Conducting Polymers : Research has led to the development of new soluble conducting polymers with potential applications in electrochromic devices, highlighting the versatility of nitrophenyl derivatives in material science (Variş et al., 2006).

Biological Applications

  • Biodegradation : Studies on the biodegradation of nitrophenol derivatives, such as 3-methyl-4-nitrophenol, by specific bacterial strains underline the importance of these compounds in environmental bioremediation efforts (Bhushan et al., 2000).
  • Antimalarial Activity : The synthesis and quantitative structure-activity relationship studies of related compounds have demonstrated significant antimalarial activity, indicating their potential as therapeutic agents (Werbel et al., 1986).

Environmental and Safety Assessments

  • Flavoring Safety and Efficacy : Evaluations of certain tertiary alcohols and esters, similar in structure to the compound , have confirmed their safety and efficacy as flavorings in animal feed, contributing to the broader understanding of chemical safety in food and agriculture (Westendorf, 2012).

Chemical Interactions and Mechanisms

  • Solvatochromism and Chemical Sensing : The study of nitro-substituted phenolates, akin to the structure of interest, has revealed their use as probes for investigating solvatochromism and preferential solvation in mixed solvents, offering insights into solute-solvent interactions that are critical in chemical sensing and molecular design (Nandi et al., 2012).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-6-9(11(2,3)7-13)4-5-10(8)12(14)15/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSGHQZNHYEURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229168-03-8
Record name 2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol
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